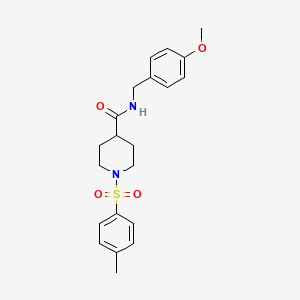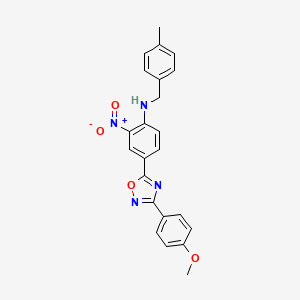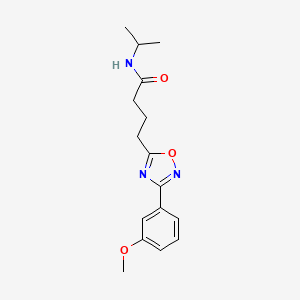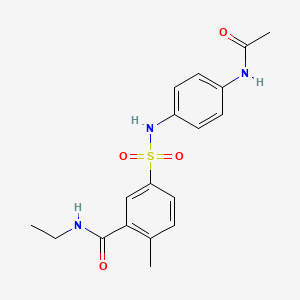
3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the modulation of various signaling pathways. It targets key enzymes and receptors involved in the regulation of cell growth, inflammation, and neuronal function. For example, it inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell survival and proliferation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. It also affects the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Moreover, it can reduce oxidative stress and improve mitochondrial function, which are crucial for maintaining cellular homeostasis.
実験室実験の利点と制限
The advantages of using 3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, high potency, and low toxicity. It can be easily synthesized using simple reaction conditions and can be modified to improve its pharmacokinetic properties. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain applications. Moreover, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it can be modified to improve its pharmacokinetic properties and reduce its toxicity. Furthermore, its use in combination with other drugs can be explored to enhance its efficacy and reduce the risk of drug resistance.
In conclusion, 3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a promising compound that has diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop more effective treatments for various diseases.
合成法
The synthesis of 3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline with ethyl glyoxalate in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the oxadiazole ring. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
3-ethyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
特性
IUPAC Name |
3-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-14-16-15(22-17-14)11-6-7-12(13(10-11)19(20)21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATFLEBHADGWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)



